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molecular formula C15H22N2O3S2 B8741938 tert-Butyl-6-amino-5-oxo-2(2-thienyl)perhydro-1,4-thiazepine-4-acetate

tert-Butyl-6-amino-5-oxo-2(2-thienyl)perhydro-1,4-thiazepine-4-acetate

Cat. No. B8741938
M. Wt: 342.5 g/mol
InChI Key: ZONWYQJUNYSOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699905

Procedure details

Following the procedure described in Example 42(g), 1.1 g of t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate [prepared as described in step (f) above] was dephthaloylized with methylhydrazine, to afford 0.52 g of the title compound as a crystalline powder, melting at 84°-86.5° C.
Name
t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:8]([N:9]2C(=O)C3=CC=CC=C3C2=O)[CH2:7][S:6][CH:5]([C:20]2[S:21][CH:22]=[CH:23][CH:24]=2)[CH2:4][N:3]1[CH2:25][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27].CNN>>[NH2:9][CH:8]1[CH2:7][S:6][CH:5]([C:20]2[S:21][CH:22]=[CH:23][CH:24]=2)[CH2:4][N:3]([CH2:25][C:26]([O:28][C:29]([CH3:31])([CH3:30])[CH3:32])=[O:27])[C:2]1=[O:1]

Inputs

Step One
Name
t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate
Quantity
1.1 g
Type
reactant
Smiles
O=C1N(CC(SCC1N1C(C=2C(C1=O)=CC=CC2)=O)C=2SC=CC2)CC(=O)OC(C)(C)C
Step Two
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1C(N(CC(SC1)C=1SC=CC1)CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04699905

Procedure details

Following the procedure described in Example 42(g), 1.1 g of t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate [prepared as described in step (f) above] was dephthaloylized with methylhydrazine, to afford 0.52 g of the title compound as a crystalline powder, melting at 84°-86.5° C.
Name
t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:8]([N:9]2C(=O)C3=CC=CC=C3C2=O)[CH2:7][S:6][CH:5]([C:20]2[S:21][CH:22]=[CH:23][CH:24]=2)[CH2:4][N:3]1[CH2:25][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27].CNN>>[NH2:9][CH:8]1[CH2:7][S:6][CH:5]([C:20]2[S:21][CH:22]=[CH:23][CH:24]=2)[CH2:4][N:3]([CH2:25][C:26]([O:28][C:29]([CH3:31])([CH3:30])[CH3:32])=[O:27])[C:2]1=[O:1]

Inputs

Step One
Name
t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate
Quantity
1.1 g
Type
reactant
Smiles
O=C1N(CC(SCC1N1C(C=2C(C1=O)=CC=CC2)=O)C=2SC=CC2)CC(=O)OC(C)(C)C
Step Two
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1C(N(CC(SC1)C=1SC=CC1)CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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